5-Chloro-2-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWDGGMXZXOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395454 | |
| Record name | 5-chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-09-8 | |
| Record name | 5-Chloro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Methoxybenzaldehyde
Established Synthetic Routes for 5-Chloro-2-methoxybenzaldehyde
The synthesis of this compound, a key aromatic aldehyde, is primarily achieved through pathways involving either the modification of a pre-existing benzaldehyde (B42025) structure or the construction of the aldehyde functionality onto a substituted benzene (B151609) ring.
Synthesis from 2-Methoxybenzaldehyde Precursors
A common and direct approach to this compound involves the electrophilic chlorination of 2-methoxybenzaldehyde. wikipedia.orgnih.govmedchemexpress.com This method leverages the directing effects of the methoxy (B1213986) and aldehyde groups on the aromatic ring. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects favors the introduction of the chlorine atom at the 5-position of the ring. Various chlorinating agents can be employed for this transformation, and the reaction conditions are typically controlled to prevent over-chlorination and ensure high regioselectivity.
Another synthetic strategy starts from 4-methoxyphenol. wikipedia.orgchemicalbook.comchemicalbook.com This multi-step process begins with the formylation of 4-methoxyphenol, often via the Reimer-Tiemann reaction, to produce 2-hydroxy-5-methoxybenzaldehyde. wikipedia.orgchemicalbook.comchemicalbook.com Subsequent methylation of the hydroxyl group yields 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com While this route provides a different isomer, it highlights the general strategies of ring functionalization. A more direct route from a substituted phenol (B47542) involves the chlorination of 2-hydroxy-3-methoxybenzaldehyde, though this also leads to a different regioisomer. researchgate.net
Chlorination and Methoxy Group Introduction Strategies
An alternative to direct chlorination of a benzaldehyde is the formylation of a pre-chlorinated anisole (B1667542) derivative. 4-Chloroanisole (B146269) serves as a readily available starting material for this approach. sigmaaldrich.comchemicalbook.comnih.govguidechem.com Formylation of 4-chloroanisole, introducing the aldehyde group, can be achieved through various methods, including the Vilsmeier-Haack reaction or by using dichloromethyl methyl ether in the presence of a Lewis acid. The methoxy group of 4-chloroanisole directs the incoming formyl group to the ortho position, leading to the desired this compound product. sigmaaldrich.comsigmaaldrich.com
These synthetic routes offer flexibility in terms of starting materials and reaction conditions, allowing for the efficient preparation of this compound for its subsequent use in the synthesis of more complex molecules.
Synthesis of Advanced Intermediates Utilizing this compound
This compound is a valuable building block for the synthesis of a variety of more complex chemical structures with potential applications in medicinal chemistry and materials science.
Formation of Sulfonamide Derivatives
Sulfonamide derivatives can be synthesized from this compound through a multi-step process. researchgate.net One approach involves the initial conversion of the aldehyde to a benzamide. For example, reaction with phenethylamine (B48288) can produce N-phenethyl-5-chloro-2-methoxybenzamide. google.com This intermediate can then undergo chlorosulfonation followed by aminolysis to yield p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide. google.com This particular sulfonamide is a known intermediate in the synthesis of the antidiabetic drug glibenclamide. researchgate.netsigmaaldrich.com The synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has also been reported, highlighting the versatility of this building block in creating diverse sulfonamide structures. researchgate.net
Production of Chalcone (B49325) Derivatives via Condensation Reactions
Chalcones, characterized by their α,β-unsaturated ketone core, are readily synthesized from this compound through the Claisen-Schmidt condensation reaction. wikipedia.orgnih.govijaresm.comtaylorfrancis.comresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. nih.govresearchgate.netjetir.org In this case, this compound reacts with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone. researchgate.netpharmascholars.com The resulting chalcone derivatives, which incorporate the 5-chloro-2-methoxyphenyl moiety, are of interest due to their wide range of reported biological activities. nih.gov
Derivatization to Hydroxyimino Acetamide (B32628) Structures
This compound can be utilized in the synthesis of more complex heterocyclic structures, including those containing hydroxyimino acetamide functionalities. While a direct reaction to form a simple hydroxyimino acetamide from the aldehyde is not the primary route, the aldehyde can be a precursor to intermediates that are then converted. For instance, the synthesis of N-(substituted)-2-(hydroxyimino)-2-(substituted) acetamides has been described, and while not directly starting from this compound, the methodologies can be adapted. nih.govsigmaaldrich.com A more general approach would involve converting the aldehyde to a different functional group that can then be elaborated into the desired hydroxyimino acetamide. The synthesis of various N-substituted acetamide derivatives has been explored, indicating a broad scope for creating diverse structures from appropriate starting materials. nih.govplos.orgmdpi.comresearchgate.netnih.gov
Heterocyclic Synthesis Employing this compound as a Building Block
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily through multicomponent reactions (MCRs). These reactions are highly valued for their efficiency, atom economy, and the ability to construct complex molecules in a single step from three or more reactants.
One notable application is in the synthesis of pyrimido[4,5-b]quinolines. A one-pot, three-component reaction involving an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) provides a direct route to this scaffold. nih.govacs.org While various benzaldehydes can be employed, the substitution pattern of this compound makes it a suitable candidate for producing derivatives with specific electronic and steric properties. The reaction can be effectively catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), a readily available and inexpensive organic base, often under solvent-free conditions at elevated temperatures. nih.govacs.org This methodology aligns with green chemistry principles by minimizing waste and avoiding hazardous solvents. rsc.org
The general reaction scheme for the synthesis of pyrimido[4,5-b]quinolines is depicted below:
Reactants: Aromatic Aldehyde (e.g., this compound), Dimedone, 6-Amino-1,3-dimethyluracil
Catalyst: DABCO (typically 25 mol%) acs.org
Conditions: 90 °C, solvent-free acs.org
Outcome: Formation of the fused heterocyclic system of pyrimido[4,5-b]quinoline.
Similarly, this aldehyde can be utilized in the synthesis of other nitrogen-containing heterocycles like benzimidazoles. The condensation of o-phenylenediamines with aldehydes is a fundamental method for constructing the benzimidazole (B57391) core. The use of this compound in this reaction would yield 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole, a scaffold of interest in medicinal chemistry.
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles are evident in the novel approaches developed for the synthesis and application of this compound.
One-Pot Reaction Strategies
One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. The previously mentioned DABCO-catalyzed synthesis of pyrimido[4,5-b]quinolines is a prime example of a one-pot, multicomponent reaction where this compound can be a key starting material. nih.govacs.org This approach is highly efficient for generating molecular diversity and complex heterocyclic structures. researchgate.netoiccpress.com
The key benefits of this one-pot strategy include:
Operational Simplicity: Combining reactants and a catalyst in a single vessel simplifies the experimental setup. nih.gov
High Efficiency: Good to excellent yields are often achieved in shorter reaction times compared to multi-step syntheses. researchgate.net
Reduced Waste: Eliminating intermediate workup and purification steps minimizes solvent and material waste. researchgate.net
The following table summarizes a typical one-pot synthesis of pyrimido[4,5-b]quinoline derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product |
| Aromatic Aldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | DABCO | 90 °C, Solvent-free | Pyrimido[4,5-b]quinoline derivative |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes and their derivatives. Key areas of focus include the use of environmentally benign solvents and alternative energy sources to drive reactions.
Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool in green chemistry for accelerating chemical reactions. derpharmachemica.compropulsiontechjournal.comnih.gov In the context of reactions involving this compound, ultrasound can be particularly effective for the synthesis of chalcones. The Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde, such as this compound, can be significantly enhanced by ultrasound irradiation, often in aqueous media. derpharmachemica.comrasayanjournal.co.in This method typically leads to shorter reaction times, higher yields, and simpler workup procedures compared to conventional heating methods. propulsiontechjournal.comrasayanjournal.co.in
| Reaction | Reactants | Conditions | Advantages |
| Chalcone Synthesis | This compound, Acetophenone derivative | NaOH, H₂O, Ultrasound | Faster reaction, higher yield, green solvent derpharmachemica.com |
Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure and high thermal stability. researchgate.net They can act as both solvents and catalysts in organic synthesis. For instance, the synthesis of benzimidazoles from aldehydes and o-phenylenediamine (B120857) can be efficiently carried out in an ionic liquid like 1-butyl-1-methylpiperidinium tetrafluoroborate (B81430) [BMPTFB], which can be recycled and reused. researchgate.netresearchgate.net Employing this compound in such a system would offer a green route to the corresponding benzimidazole derivative.
Catalytic Strategies in this compound Synthesis
Catalytic methods are fundamental to modern organic synthesis, offering pathways to target molecules with high efficiency and selectivity. The synthesis of this compound can be achieved through various catalytic formylation reactions.
Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols is the Reimer-Tiemann reaction. wikipedia.orgmychemblog.comsynarchive.comchemeurope.com This reaction involves the treatment of a phenol with chloroform (B151607) in a strong alkaline solution. wikipedia.orgmychemblog.com The synthesis of this compound could potentially start from 4-chloroanisole, which would first need to be demethylated to 4-chlorophenol (B41353). The subsequent Reimer-Tiemann reaction on 4-chlorophenol would introduce a formyl group, primarily at the ortho position, to yield 5-chloro-2-hydroxybenzaldehyde. A final methylation step would then produce the target molecule. The key reactive species in this reaction is dichlorocarbene, generated in situ from chloroform and base. wikipedia.orgorganicreactions.org The ortho-selectivity is a characteristic feature of this reaction with phenols. synarchive.com
Palladium-Catalyzed Formylation: More modern and versatile methods involve palladium-catalyzed carbonylation or formylation reactions. organic-chemistry.orgnih.gov Aryl halides, such as 1-chloro-4-iodo-2-methoxybenzene, could serve as precursors. Palladium catalysts can facilitate the introduction of a formyl group using a carbon monoxide source. nih.govscilit.com Recent developments have focused on using safer CO surrogates, such as N-formylsaccharin, or even carbon dioxide under reductive conditions. organic-chemistry.org A palladium-catalyzed reductive formylation of the corresponding aryl iodide with CO₂ and a silane (B1218182) reducing agent would represent a state-of-the-art approach to this compound. organic-chemistry.org
The table below outlines a comparison of these catalytic strategies.
| Catalytic Method | Precursor | Key Reagents | Main Characteristics |
| Reimer-Tiemann | 4-Chlorophenol | Chloroform, NaOH | Ortho-selective formylation, classic method wikipedia.orgsynarchive.com |
| Palladium-Catalyzed Reductive Formylation | 1-Chloro-4-iodo-2-methoxybenzene | Pd catalyst, CO₂/silane | Modern, uses a safe C1 source, good functional group tolerance organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Methoxybenzaldehyde and Its Derivatives
Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups. For 5-Chloro-2-methoxybenzaldehyde, the spectrum is dominated by vibrations associated with the aldehyde, methoxy (B1213986), and chloro-substituted benzene (B151609) ring. While a specific experimental spectrum for this exact compound is not widely published, the expected absorption bands can be accurately predicted based on data from analogous compounds such as 2-chlorobenzaldehyde, 2-methoxybenzaldehyde, and other substituted benzaldehydes. nist.govresearchgate.netnist.gov
Key expected vibrational modes include the strong carbonyl (C=O) stretch, aromatic and aliphatic C-H stretches, C-O stretches of the methoxy group, and vibrations of the substituted aromatic ring, including the C-Cl stretch. The conjugation of the aldehyde group with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic aldehydes.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H Stretching |
| ~2850-2960 | Medium | Asymmetric/Symmetric CH₃ Stretching (methoxy) |
| ~2720-2820 | Weak | Aldehydic C-H Stretching (Fermi resonance doublet) |
| ~1690-1710 | Strong | C=O Stretching (carbonyl group) |
| ~1580-1600 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1450-1480 | Medium | Aromatic C=C Ring Stretching & CH₃ Bending |
| ~1250-1280 | Strong | Asymmetric C-O-C Stretching (aryl-alkyl ether) |
| ~1020-1050 | Medium | Symmetric C-O-C Stretching (aryl-alkyl ether) |
| ~750-850 | Strong | C-H Out-of-plane Bending (aromatic) |
This table is generated based on characteristic vibrational frequencies of related substituted benzaldehydes.
FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of bonds, making it particularly useful for analyzing symmetric and non-polar vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. For this compound, the C=C stretching of the benzene ring and the symmetric vibrations of the substituents would be prominent. Similar to FT-IR, specific experimental data is scarce, but predictions can be made from studies on related molecules like 2,4,5-trimethoxybenzaldehyde. nist.gov The carbonyl C=O stretch, while strong in the IR, is generally weaker in the Raman spectrum. Conversely, the aromatic ring modes often produce stronger and sharper signals in Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution, providing detailed information about the carbon skeleton and the chemical environment of each proton.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the three aromatic protons, and the three methoxy protons. The chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The aldehyde group is strongly deshielding, causing its proton to appear far downfield. The methoxy group is electron-donating, shielding the ortho and para positions, while the chloro and aldehyde groups are electron-withdrawing, deshielding them.
The expected signals are:
A singlet for the aldehyde proton (-CHO) appearing at a highly deshielded position.
A singlet for the three methoxy protons (-OCH₃).
Three distinct signals for the aromatic protons, with multiplicities determined by their coupling to adjacent protons. The proton at C3 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C6 a doublet.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -CHO | ~10.4 | Singlet (s) | N/A |
| H-6 | ~7.8 | Doublet (d) | J ≈ 2-3 Hz |
| H-4 | ~7.5 | Doublet of Doublets (dd) | J ≈ 8-9 Hz, 2-3 Hz |
| H-3 | ~7.0 | Doublet (d) | J ≈ 8-9 Hz |
This table is generated based on established substituent effects and data from analogous compounds. rsc.orghmdb.ca
The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the attached functional groups. The carbonyl carbon is the most deshielded and appears furthest downfield. The carbon attached to the methoxy group (C2) is also significantly deshielded due to the electronegativity of oxygen, as is the carbon bonded to chlorine (C5).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| C=O | ~189-191 |
| C2 (-OCH₃) | ~160-162 |
| C5 (-Cl) | ~126-128 |
| C1 (-CHO) | ~124-126 |
| C4 | ~134-136 |
| C6 | ~128-130 |
| C3 | ~112-114 |
This table is generated based on established substituent effects and data from analogous compounds. rsc.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions associated with the substituted benzene ring and the carbonyl group chromophores.
The benzene ring gives rise to strong π→π* transitions, typically below 280 nm. The carbonyl group exhibits a weak n→π* transition at a longer wavelength (above 300 nm) and a stronger π→π* transition at a shorter wavelength, which often overlaps with the aromatic bands. researchgate.net The presence of the methoxy (an auxochrome) and chloro groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzaldehyde (B42025). The exact position of the absorption maxima (λmax) is sensitive to the solvent used, with polar solvents often causing a hypsochromic (blue) shift of the n→π* transition. chemicalbook.com Emission properties, such as fluorescence or phosphorescence, are not widely reported for this compound and are generally weak for simple benzaldehydes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For benzaldehyde derivatives, the absorption of UV-Vis radiation typically promotes electrons from lower energy molecular orbitals (non-bonding and π-bonding) to higher energy anti-bonding orbitals (π*). The electronic spectra of benzaldehydes are generally characterized by two main absorption bands in the 220–360 nm region. northeastern.eduresearchgate.net
The primary electronic transitions observed are:
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital of the benzene ring and the carbonyl group to a π* anti-bonding orbital. For benzaldehyde, the π → π* transition corresponding to the aromatic ring is observed around 248 nm. nih.gov
n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. This transition is characteristically observed for compounds containing a carbonyl group and for benzaldehyde, it appears at approximately 283 nm. nih.gov
The substituents on the benzene ring, a chloro (-Cl) group and a methoxy (-OCH₃) group, influence the position and intensity of these absorption bands. Both are auxochromes that can cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). The chlorine atom, with its lone pairs of electrons, and the methoxy group can participate in resonance with the benzene ring, affecting the energy levels of the molecular orbitals. The specific absorption maxima for this compound would be expected to be shifted compared to the parent benzaldehyde molecule due to these electronic effects. nih.gov
Table 1: Typical UV-Vis Absorption Data for Benzaldehyde
| Transition Type | Typical λ_max (nm) for Benzaldehyde | Associated Molecular Moiety |
|---|---|---|
| π → π* | ~248 | Benzene Ring |
This table is based on data for the parent compound, benzaldehyde. Substituents on this compound will cause shifts in these values.
Photoluminescence (PL) Studies
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, provides information about the excited electronic states of a molecule.
For substituted benzaldehydes, the nature of the lowest singlet excited state (S₁) is crucial in determining their fluorescence properties. Quantum chemical calculations on related hydroxy- and methoxy-substituted benzaldehydes indicate that the S₁ state is typically formed by an nπ* transition. documentsdelivered.com Molecules where the lowest excited singlet state is of nπ* character often exhibit weak fluorescence or are non-fluorescent, as the transition from this state back to the ground state is often symmetry-forbidden, leading to inefficient light emission. documentsdelivered.com
However, the formation of derivatives can significantly alter the photophysical properties. For instance, certain derivatives of syringaldehyde (B56468) (a related substituted benzaldehyde), such as α-aminophosphonates, have been shown to exhibit fluorescence emission in the 600-700 nm range. researchgate.net The introduction of different functional groups can change the nature of the excited states and open up radiative decay pathways. Therefore, while this compound itself may not be strongly luminescent, its derivatives, particularly those formed through reaction at the aldehyde group, could exhibit significant photoluminescence. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. For this compound (C₈H₇ClO₂), the nominal molecular weight is 170 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion is predictable based on the functional groups present:
Loss of a hydrogen radical ([M-1]⁺): A common fragmentation for aldehydes, leading to a stable acylium ion.
Loss of the formyl radical ([M-29]⁺): Cleavage of the C-CHO bond results in the loss of the CHO group.
Loss of a methyl radical ([M-15]⁺): Fragmentation of the methoxy group can lead to the loss of •CH₃.
Loss of carbon monoxide ([M-28]⁺): Rearrangement and loss of CO can occur from the acylium ion.
Loss of chlorine radical ([M-35/37]⁺): Cleavage of the C-Cl bond.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Formula | Description of Loss |
|---|---|---|
| 170/172 | [C₈H₇ClO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 169/171 | [C₈H₆ClO₂]⁺ | Loss of H• from aldehyde |
| 155/157 | [C₇H₄ClO₂]⁺ | Loss of •CH₃ from methoxy group |
| 141/143 | [C₇H₆ClO]⁺ | Loss of •CHO from aldehyde |
| 113/115 | [C₆H₄ClO]⁺ | Loss of •CHO and CO |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction provides the most detailed structural information. While the crystal structure of this compound itself is not detailed in the provided search results, analysis of closely related derivatives provides significant insight into the expected structural features. For example, Schiff base derivatives formed from substituted benzaldehydes are widely studied.
Table 3: Representative Single Crystal X-ray Diffraction Data for a Derivative, N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃ClN₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 15.392 (3) |
| b (Å) | 9.110 (2) |
| c (Å) | 20.128 (3) |
| Volume (ų) | 2822.4 (9) |
This data is for a closely related derivative and serves as an example of the structural parameters obtained from single-crystal XRD.
Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification of crystalline materials. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." The technique is crucial for confirming the synthesis of the target compound in its solid form and for assessing its purity.
Furthermore, modern computational methods allow for the determination of crystal structures from high-quality powder diffraction data, a process known as ab-initio structure determination. A study on 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde demonstrated this capability. documentsdelivered.com The process involves indexing the diffraction peaks to determine the unit cell parameters, followed by solving the structure and refining it using the Rietveld method. documentsdelivered.com This approach is invaluable when suitable single crystals for analysis cannot be grown. The analysis of the PXRD pattern can thus yield fundamental crystallographic information, similar to that obtained from single-crystal studies, which can then be used to understand the solid-state packing and intermolecular interactions. documentsdelivered.com
Table 4: Example of Unit Cell Parameters Determined from Powder XRD Data for a Benzaldehyde Derivative documentsdelivered.com
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c (Å) | Unit cell dimensions |
| β (°) | Unit cell angle |
This table illustrates the type of data that can be obtained from a detailed powder XRD analysis.
Computational Chemistry and Quantum Chemical Investigations of 5 Chloro 2 Methoxybenzaldehyde
Density Functional Theory (DFT) Applications in Molecular Structure and Properties
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 5-chloro-2-methoxybenzaldehyde, DFT would be the method of choice for a wide range of property predictions.
Geometry Optimization and Vibrational Frequency Calculations
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde group or the C-Cl bond.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would help in understanding its reactivity in the chemical reactions it is known to participate in.
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
To predict the electronic absorption spectrum (UV-Visible spectrum), Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. This approach calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied one. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which predict the intensity of the absorption bands. This would allow for the assignment of electronic transitions, such as n→π* or π→π*, which are characteristic of the carbonyl and aromatic systems in this compound.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a method used to study charge transfer and intra- and intermolecular bonding interactions. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals. For this compound, NBO analysis would quantify the stabilizing effects of hyperconjugation, such as the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the anti-bonding orbitals of the aromatic ring. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MESP would likely show a negative potential around the carbonyl oxygen and a positive potential near the aldehyde hydrogen.
Topological Analyses for Bonding Characteristics and Intermolecular Interactions
Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By locating critical points in the electron density, one can characterize the nature of chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). This analysis could be used to precisely describe the C-Cl, C-O, and C=O bonds within this compound and to investigate potential weak intramolecular interactions that contribute to its conformational preference.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize the localization of electrons in a molecule. wikipedia.orgjussieu.frlabinsights.nl It provides a chemically intuitive map of electron pair probability, allowing for the clear identification of covalent bonds, lone pairs, and atomic core shells. wikipedia.orgresearchgate.net The ELF value ranges from 0 to 1, where a value of 1 corresponds to perfect electron localization, and a value of 0.5 is indicative of a uniform electron gas, typical of delocalized regions. labinsights.nlresearchgate.net
An ELF analysis of this compound would be expected to reveal distinct regions of high electron localization. High ELF values (approaching 1) would be found in the core shells of the carbon, oxygen, and chlorine atoms. In the valence shell, attractors would clearly define the covalent bonds: C-C bonds within the benzene (B151609) ring, the C=O double bond of the aldehyde group, the C-Cl bond, the C-O bonds of the methoxy (B1213986) group, and the various C-H bonds. Furthermore, high localization would be anticipated in regions corresponding to the non-bonding lone pairs on the carbonyl oxygen, the methoxy oxygen, and the chlorine atom, consistent with VSEPR theory. wikipedia.org
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is another function, similar to ELF, that provides insight into chemical bonding. It is based on the kinetic-energy density and is particularly effective at highlighting regions where electron density is dominated by the overlap of localized orbitals. cdnsciencepub.comresearchgate.net High LOL values (greater than 0.5) are found in regions of covalent bonds and lone pairs, effectively mapping the boundaries of localized electron pairs. researchgate.net
For this compound, a LOL analysis would complement the ELF findings. It would generate a topological map showing maxima (attractors) in the centers of the covalent bonds and in the spatial domains of the lone pairs on the oxygen and chlorine atoms. cdnsciencepub.comrsc.org The shape and value of the LOL basins would help in characterizing the nature of these bonds, for instance, distinguishing the shared electron density in the aromatic C-C bonds from the more polarized C-O, C=O, and C-Cl bonds.
Non-Covalent Interaction (NCI) Index
The Non-Covalent Interaction (NCI) index is a computational tool used to identify and visualize weak, non-covalent interactions in real space. wikipedia.orgjussieu.fr These interactions are crucial for understanding molecular recognition, crystal packing, and conformational stability. The NCI method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). jussieu.frchemtools.org Regions of weak interactions are identified by low-density, low-gradient "spikes" that can be plotted as isosurfaces. chemtools.orgnih.gov
An NCI analysis of this compound would primarily reveal intramolecular interactions. The color-coding of the NCI isosurfaces, based on the sign of the second Hessian eigenvalue of the electron density, would differentiate between stabilizing and destabilizing interactions. wikipedia.orgchemtools.org One would expect to observe potential weak, attractive van der Waals interactions (typically colored green) within the molecule, such as between the aldehyde group and the methoxy group, or between the chlorine atom and adjacent hydrogens. Regions of steric repulsion (typically colored red), which are destabilizing, might appear if certain conformations force atoms into close proximity. chemtools.org
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Within this framework, an atom is defined as a region of space (an atomic basin) containing a nucleus that acts as a local maximum (attractor) of the electron density. cambridge.orgwiley-vch.de A bond path, a line of maximum electron density linking two nuclei, indicates a chemical bond. The properties of the electron density at the bond critical point (BCP)—a saddle point in ρ along the bond path—are used to classify the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). wiley-vch.de
A QTAIM analysis of this compound would provide a quantitative description of its bonding. Bond paths would connect all covalently linked atoms. By analyzing the electron density (ρ), its Laplacian (∇²ρ), and energy densities at the BCP for each bond, one could precisely characterize them. For instance, the C=O bond would exhibit high ρ and a negative ∇²ρ, characteristic of a shared covalent interaction. In contrast, the C-Cl bond would show features indicative of a polar covalent bond. The analysis could also reveal weaker intramolecular interactions, such as potential hydrogen bonds, if a bond path is found between a hydrogen atom and an acceptor like the carbonyl oxygen.
This table presents hypothetical, expected values to illustrate the type of data generated by a QTAIM analysis.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of ρ (∇²ρ) at BCP (a.u.) | Bond Character |
|---|---|---|---|
| C=O | ~0.4 - 0.6 | Negative | Shared (Covalent) |
| C-Cl | ~0.1 - 0.2 | Positive | Polar Covalent |
| C-C (ring) | ~0.2 - 0.3 | Negative | Shared (Covalent) |
| C-O (methoxy) | ~0.2 - 0.3 | Negative | Polar Covalent |
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is fundamental to the NCI index. protheragen.aijussieu.fr It is a dimensionless function that measures the deviation of the electron density from a uniform distribution. chemtools.org By plotting RDG against the electron density, different types of interactions can be distinguished. Covalent bonds appear at high density with low RDG, while non-covalent interactions appear as spikes at low density and low RDG. chemtools.orgprotheragen.ai This analysis is a powerful method for visualizing regions of hydrogen bonding, van der Waals interactions, and steric clashes. researchgate.net
Reactivity Descriptors and Fukui Functions
The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de Condensed Fukui functions are used to determine the reactivity of individual atomic sites:
ƒ+ : Predicts susceptibility to nucleophilic attack (attack by an electron donor).
ƒ- : Predicts susceptibility to electrophilic attack (attack by an electron acceptor).
ƒ0 : Predicts susceptibility to radical attack. faccts.de
This table presents hypothetical data to illustrate the output of a reactivity analysis.
| Parameter | Description | Predicted Value/Site |
|---|---|---|
| Global Descriptors | ||
| Hardness (η) | Resistance to change in electron configuration | Moderate |
| Electrophilicity (ω) | Propensity to accept electrons | Moderate to High |
| Local Descriptors (Fukui Functions) | ||
| Highest ƒ+ | Site for nucleophilic attack | Carbonyl Carbon |
| Highest ƒ- | Site for electrophilic attack | C4 and C6 on the benzene ring |
| Highest ƒ0 | Site for radical attack | Varies, potentially C-H bonds |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. q-chem.com The potential energy surface (PES) is a multidimensional surface that maps the energy of a molecule as a function of its geometry. nih.gov By systematically scanning key dihedral angles and calculating the energy at each step, a PES scan allows for the identification of stable conformers (local energy minima) and the transition states (saddle points) that connect them, revealing the energy barriers to rotation. q-chem.comepfl.chuni-muenchen.de
For this compound, the primary sources of conformational flexibility are the rotation around two key single bonds:
The C(ring)-C(aldehyde) bond, which determines the orientation of the aldehyde group relative to the ring.
The C(ring)-O(methoxy) bond, which determines the orientation of the methyl group.
A relaxed PES scan, where the geometry is optimized at each step of the dihedral angle rotation, would reveal the most stable conformers. The global minimum would likely correspond to a planar or near-planar conformation to maximize π-conjugation between the benzene ring and the carbonyl group. However, steric interactions between the aldehyde group, the methoxy group, and the chlorine atom could lead to non-planar local minima. The PES would quantify the energy barriers between these conformers, providing insight into the molecule's flexibility at different temperatures.
This table illustrates potential results from scanning the C(ring)-C(aldehyde) dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 0.5 | Transition State (eclipsed) |
| ~30 | 0.0 | Energy Minimum (stable conformer) |
| 90 | 3.0 | Transition State (perpendicular) |
| ~150 | 0.2 | Energy Minimum (stable conformer) |
| 180 | 0.8 | Transition State (eclipsed) |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used in drug discovery and molecular biology to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method simulates the interaction between a ligand and a protein at the atomic level, allowing researchers to understand the binding mode and affinity of the ligand for the target protein. The insights gained from these simulations are crucial for designing new therapeutic agents and explaining the biological activity of molecules.
The process involves placing the ligand into the binding site of the protein and evaluating the "goodness-of-fit" using a scoring function. The scoring function calculates the binding energy, with lower (more negative) values typically indicating a more stable and favorable interaction.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available research, the principles of molecular docking can be applied to understand its potential interactions with biological targets. Based on its chemical structure, several key interactions can be predicted. The aldehyde group can act as a hydrogen bond acceptor, while the methoxy group's oxygen atom can also accept hydrogen bonds. The chlorine atom is capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov The aromatic ring can participate in hydrophobic and π-π stacking interactions with the amino acid residues in the protein's active site.
For instance, in a hypothetical docking simulation against an enzyme's active site, this compound would be evaluated for its ability to form stable bonds with key amino acid residues. The binding affinity, typically expressed in kcal/mol, would be calculated to quantify the strength of the interaction.
Illustrative Molecular Docking Results
To demonstrate how findings from such a study would be presented, the following table provides a hypothetical example of molecular docking results for this compound with a potential protein target. Note: This data is illustrative and not derived from a specific experimental study.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Hypothetical Kinase | This compound | -7.2 | LYS 78 | Hydrogen Bond (with Aldehyde O) |
| LEU 130 | Hydrophobic | |||
| PHE 182 | π-π Stacking | |||
| ASP 190 | Halogen Bond (with Cl) | |||
| Hypothetical Hydrolase | This compound | -6.5 | SER 101 | Hydrogen Bond (with Methoxy O) |
| TRP 150 | Hydrophobic | |||
| HIS 210 | π-Alkyl |
In this hypothetical scenario, the data suggests that this compound could form multiple, stable interactions within the binding pocket of a kinase, potentially inhibiting its function. The negative binding affinity values indicate a spontaneous binding process. The detailed interactions show that the different functional groups on the molecule all contribute to the binding, highlighting the importance of its specific chemical structure. Such studies are fundamental in the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.
Biological Activities, Mechanistic Insights, and Medicinal Chemistry Applications of 5 Chloro 2 Methoxybenzaldehyde Derivatives
Antimicrobial Properties
The urgent need for new antimicrobial agents to combat drug-resistant pathogens has driven the exploration of diverse chemical structures. Derivatives of 5-Chloro-2-methoxybenzaldehyde, particularly Schiff bases, have shown promising results in this area.
Antibacterial Activity of Derivatives (e.g., Schiff Bases)
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with significant antibacterial properties. While specific studies on Schiff bases derived directly from this compound are limited in the reviewed literature, research on the closely related 5-chloro-salicylaldehyde provides valuable insights. A series of Schiff bases synthesized from 5-chloro-salicylaldehyde were evaluated for their activity against a panel of bacteria. One of the most potent compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, demonstrated significant inhibitory activity with Minimum Inhibitory Concentration (MIC) values of 45.2 µg/mL against Bacillus subtilis, 1.6 µg/mL against Escherichia coli, 2.8 µg/mL against Pseudomonas fluorescence, and 3.4 µg/mL against Staphylococcus aureus nih.govresearchgate.net. The antimicrobial efficacy of Schiff bases is often attributed to the presence of the azomethine group (-C=N-), which can interfere with bacterial cell wall synthesis or other vital cellular processes. bhu.ac.in
Table 1: Antibacterial Activity of a Schiff Base Derivative of 5-chloro-salicylaldehyde
| Compound | Bacterial Strain | MIC (µg/mL) |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 nih.govresearchgate.net |
| Escherichia coli | 1.6 nih.govresearchgate.net | |
| Pseudomonas fluorescence | 2.8 nih.govresearchgate.net | |
| Staphylococcus aureus | 3.4 nih.govresearchgate.net |
Antifungal Activity of Derivatives
Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern in healthcare. Research into the antifungal potential of this compound derivatives has shown encouraging results. Benzaldehyde (B42025) derivatives, in general, are known to possess antifungal properties. nih.gov For instance, studies on 5-chloro-salicylaldehyde Schiff bases also included evaluation of their antifungal activity. The compound (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol exhibited an MIC of 47.5 µg/mL against Aspergillus niger nih.govresearchgate.net. Furthermore, other benzaldehyde derivatives have demonstrated efficacy against various fungal species. The mechanism of action is often linked to the disruption of cellular antioxidation systems in fungi. nih.gov
Anticancer and Cytotoxic Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a primary goal in medicinal chemistry. Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines.
In Vitro Cytotoxicity Evaluation on Cancer Cell Lines
A series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold, originating from a 5-Chloro-2-methoxy-benzoyl moiety, were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. The results, as summarized in Table 2, indicate that these compounds exhibit varying degrees of cytotoxicity. For example, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine demonstrated the highest activity against the hepatocellular carcinoma cell line (HEPG2) with an IC50 value of 51.9 µg/mL. ekb.eg Similarly, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine was most effective against the breast adenocarcinoma cell line (MCF7) with an IC50 of 54.2 µg/mL, and 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan showed the best activity against the pancreatic cell line (PaCa2) with an IC50 of 59.7 µg/mL. ekb.eg These findings highlight the potential of these derivatives as starting points for the development of new anticancer drugs.
Table 2: In Vitro Cytotoxicity (IC50 in µg/mL) of 5-Chloro-2-methoxy-benzoyl Amino Acid Derivatives
| Compound | HEPG2 | MCF7 | PaCa2 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine | 51.9 ekb.eg | - | - |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine | - | 54.2 ekb.eg | - |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | - | - | 59.7 ekb.eg |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | - | 90.9 ekb.eg | 69.5 ekb.eg |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine | 85.1 ekb.eg | - | - |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine | 87.0 ekb.eg | - | - |
Inhibition of Specific Biological Pathways (e.g., PI3K/AKT/mTOR)
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. johnshopkins.edunih.gov Consequently, inhibitors of this pathway are actively being pursued as cancer therapeutics. nih.gov While the direct inhibitory effects of this compound derivatives on the PI3K/AKT/mTOR pathway have not been extensively reported in the reviewed literature, the cytotoxic activities observed for its derivatives suggest that they may interact with this or other critical signaling cascades. The development of dual PI3K/mTOR inhibitors is an area of significant interest, as they can more effectively block the pathway. nih.gov Further research is warranted to investigate whether derivatives of this compound can modulate the PI3K/AKT/mTOR pathway, which could provide a mechanistic basis for their anticancer effects.
Enzyme Inhibition and Modulation
Enzyme inhibition is a key strategy in drug discovery for treating a wide range of diseases. Derivatives of this compound have been explored as inhibitors of various enzymes. For instance, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance. Two such compounds, ABMM-15 and ABMM-16, exhibited IC50 values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3. semanticscholar.org Although not direct derivatives, these findings suggest that the substituted benzaldehyde scaffold is a promising template for designing enzyme inhibitors.
In another study, a compound with a related benzimidazole (B57391) structure, 5-methoxy-2-mercaptobenzimidazole, was found to be a potent inhibitor of tyrosinase, with an IC50 value of 60 nM. researchgate.netnih.gov Tyrosinase is a key enzyme in melanin biosynthesis and is a target for treating hyperpigmentation disorders. These examples underscore the potential of modifying the this compound core to develop selective inhibitors for various enzymatic targets.
Pharmacological Target Identification and Binding Affinity Studies
Derivatives of this compound have been identified as modulators of several key biological targets implicated in various diseases, including cancer and inflammation. Research has focused on elucidating the mechanisms through which these compounds exert their effects.
One significant area of investigation is in oncology. A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives demonstrated potent anti-proliferative activity. researchgate.netunisa.edu.au Mechanistic studies on the most active compound in this series, designated as 4j, revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.netunisa.edu.au This suggests that the pharmacological targets likely reside within the cellular machinery controlling cell division and programmed cell death.
Further research into structurally related compounds has identified more specific molecular targets. A series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, developed from the 5-chloro-2-methoxybenzamide scaffold, were identified as inhibitors of tubulin polymerization. nih.gov Molecular docking studies indicated that these compounds interact with the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which is crucial for mitosis. nih.gov
In the realm of inflammatory diseases, a specific derivative, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, was found to be an effective inhibitor of the NLRP3 inflammasome. This protein complex plays a critical role in the innate immune system and its overactivation is linked to a variety of inflammatory disorders. The compound was shown to significantly inhibit caspase-1 activity in the heart following ischemia and reperfusion, demonstrating its potential in treating conditions involving inflammasome-mediated damage.
Additionally, broader investigations into 2-methoxybenzamide derivatives have shown their potential to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. nih.gov Aberrant Hh signaling is a known driver in the development of several types of cancer.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For derivatives of this compound, SAR analyses have provided critical insights, particularly for their anticancer effects.
A key study synthesized a series of twenty 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (4a-t) and evaluated their anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. researchgate.netsemanticscholar.org The primary point of modification was the amine substituent on the terminal sulfonamide group.
The SAR findings from this series can be summarized as follows:
Nature of the Amine Substituent: The nature of the R-group on the sulfonamide nitrogen played a critical role in determining potency.
Aliphatic Amines: Derivatives bearing short, linear alkyl chains or cyclic aliphatic amines (e.g., piperidine, morpholine) on the sulfonamide group generally exhibited moderate to good activity.
Aromatic Amines: Substitution with aromatic amines on the sulfonamide also resulted in active compounds.
Basic Side Chain: A notable increase in potency was observed with the introduction of a basic dimethylamino group. Compound 4j , which incorporates a 3-(dimethylamino)propyl substituent, was identified as one of the most potent compounds in the series, particularly against the MIA PaCa-2 pancreatic cancer cell line. researchgate.netunisa.edu.au This suggests that a terminal basic moiety may be crucial for interaction with the biological target.
Steric Hindrance: The data suggests that bulky substituents could be tolerated and, in some cases, might enhance activity, though a clear trend was not established without further investigation.
The anti-proliferative activities of selected derivatives from this study are presented below.
| Compound | R Group on Sulfonamide | IC₅₀ (µM) vs. A2780 Cells | IC₅₀ (µM) vs. HCT-116 Cells |
|---|---|---|---|
| 4a | -H | > 100 | > 100 |
| 4f | -CH₂CH₂-morpholine | 49.8 | 67.5 |
| 4j | -(CH₂)₃N(CH₃)₂ | 15.2 | 12.5 |
| 4n | -(CH₂)₂CH₃ | 29.2 | 22.5 |
| 4p | -phenyl | 36.5 | 25.3 |
| 4t | -CH₂-phenyl | 27.5 | 20.1 |
Data sourced from Abdelaziz AM, et al. (2015). semanticscholar.org
Drug Design and Development Strategies Utilizing this compound as a Lead Compound or Intermediate
This compound and its corresponding carboxylic acid are valuable building blocks in medicinal chemistry, serving as intermediates for the synthesis of more complex, biologically active molecules.
A prominent strategy involves using 5-chloro-2-methoxybenzoic acid as a core scaffold for creating libraries of derivatives. For instance, it is the starting point for the synthesis of the aforementioned 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide anticancer agents. semanticscholar.orgresearchgate.net The synthetic route typically involves coupling the carboxylic acid with an appropriate aniline derivative, followed by chlorosulfonation and subsequent reaction with various amines to generate the final sulfonamide compounds. researchgate.net
This scaffold has also been used in a "protecting group" strategy for drug design. In the development of tubulin inhibitors, 5-chloro-2-methoxybenzoic acid was used to construct the main framework of the molecule. nih.gov In the final synthetic step, the ortho-methoxy group was demethylated to yield a hydroxyl group, forming a salicylamide core. This hydroxyl group was found to be important for biological activity, and using the methoxy (B1213986) precursor facilitated the synthesis. nih.gov
Furthermore, the derivative 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a known synthetic intermediate and impurity in the manufacture of Glibenclamide (Glyburide), a widely used anti-diabetic drug. This highlights the role of this chemical framework in the development of established pharmaceuticals. The discovery that this specific intermediate possesses potent NLRP3 inflammasome inhibitory activity, independent of the glucose-lowering effects of Glibenclamide, demonstrates how studying synthetic intermediates can lead to the discovery of new therapeutic agents.
Computational Predictions of ADME and Toxicity Profiles (ADMET)
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity (T), is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles. Computational studies have been applied to derivatives of this compound to assess their drug-likeness.
A study on potent anti-diabetic and anti-Alzheimer's agents, which share the 5-chloro-2-methoxybenzamide core, performed in silico ADMET predictions for the most promising compounds (15a and 15b). nih.gov The predictions evaluated several key parameters:
Human Intestinal Absorption (HIA): The compounds were predicted to have good intestinal absorption, a prerequisite for oral bioavailability.
Caco-2 Permeability: They showed good permeability in Caco-2 cell models, which is indicative of absorption across the intestinal wall.
Blood-Brain Barrier (BBB) Penetration: The compounds were predicted to be non-penetrant of the BBB, which can be advantageous for drugs intended for peripheral targets, as it minimizes the risk of central nervous system side effects.
CYP2D6 Inhibition: They were predicted to be non-inhibitors of the cytochrome P450 2D6 enzyme, one of the key enzymes involved in drug metabolism. Inhibition of CYP enzymes can lead to adverse drug-drug interactions.
Hepatotoxicity: The derivatives were predicted to be non-hepatotoxic (not damaging to the liver).
Mutagenicity: They were predicted to be non-mutagenic, indicating a low risk of causing genetic mutations. nih.gov
These computational predictions suggest that the 5-chloro-2-methoxybenzamide scaffold can be incorporated into molecules with favorable drug-like properties.
| Parameter | Prediction for Derivative 15a | Prediction for Derivative 15b | Implication |
|---|---|---|---|
| Blood-Brain Barrier (BBB) | Non-penetrant | Non-penetrant | Low risk of CNS side effects |
| Human Intestinal Absorption (HIA) | Good | Good | Good potential for oral absorption |
| Caco-2 Permeability | Good | Good | High absorption across intestinal wall |
| CYP2D6 Inhibitor | Non-inhibitor | Non-inhibitor | Low risk of drug-drug interactions |
| Hepatotoxicity | Non-hepatotoxic | Non-hepatotoxic | Low risk of liver damage |
| Mutagenicity | Non-mutagen | Non-mutagen | Low risk of genetic damage |
Data sourced from Alanazi, A. M., et al. nih.gov
Crystal Engineering, Polymorphism, and Supramolecular Interactions of 5 Chloro 2 Methoxybenzaldehyde Systems
Crystal Structure Determination and Analysis
The determination of the crystal structure of aromatic aldehydes like 5-Chloro-2-methoxybenzaldehyde is primarily achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsion angles. For multi-substituted benzaldehyde (B42025) derivatives, the molecular geometry is influenced by the electronic and steric effects of its substituents. nih.gov
In the case of this compound, the benzene (B151609) ring is expected to be largely planar. The aldehyde and methoxy (B1213986) groups, however, introduce conformational flexibility. The torsion angle involving the C-O bond of the methoxy group often displays an anti-configuration relative to the benzene ring. nih.gov The planarity of the molecule is a key factor in its ability to form stacked structures in the solid state. Spectroscopic methods such as FT-IR and NMR, combined with computational DFT calculations, are often used to complement diffraction data and refine the understanding of the molecular structure. acs.org
Table 1: Representative Crystallographic Data for a Substituted Benzaldehyde Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 7.456(3) |
| c (Å) | 12.876(5) |
| β (°) | 109.45(1) |
| Z | 4 |
Note: This table presents hypothetical but representative data for a related benzaldehyde derivative to illustrate typical crystallographic parameters.
Intramolecular and Intermolecular Hydrogen Bonding Networks
Although this compound lacks strong hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, its crystal structure is stabilized by a network of weak intramolecular and intermolecular hydrogen bonds. The primary interactions are of the C–H···O type, which, despite being weak, play a crucial role in the formation of defined supramolecular synthons. nih.gov
Intramolecular Interactions: A potential weak intramolecular C–H···O interaction may occur between the aldehyde hydrogen (C-H) and the oxygen of the adjacent methoxy group. The proximity of these groups in the ortho position makes such an interaction sterically favorable, contributing to the conformational preference of the molecule.
Table 2: Potential C–H···O Hydrogen Bond Parameters in Benzaldehyde Systems
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|---|
| C(aromatic)-H | O=C(aldehyde) | ~0.95 | ~2.4 - 2.7 | ~3.2 - 3.6 | ~140 - 170 |
| C(methyl)-H | O=C(aldehyde) | ~0.98 | ~2.5 - 2.8 | ~3.3 - 3.7 | ~130 - 160 |
Note: Data are representative values based on studies of related compounds. nih.gov
Supramolecular Assembly and 3D Architecture Formation
The supramolecular assembly of this compound is dictated by an array of non-covalent interactions that build a three-dimensional architecture from individual molecules. Beyond the C–H···O hydrogen bonds, other forces such as π–π stacking and halogen bonding are vital. nih.gov
The interplay of these weak interactions facilitates the formation of complex multidimensional networks. nih.gov The aromatic rings can engage in π–π stacking interactions, where parallel rings are offset from one another. The presence of the chlorine atom introduces the possibility of halogen bonding. Type I Cl···Cl interactions or C-Cl···O interactions can act as additional stabilizing forces, directing the assembly of molecules into specific motifs. nih.gov The combination of these varied interactions leads to a densely packed and stable crystalline structure. The specific arrangement is a result of a delicate energetic balance, where multiple weak interactions collectively overcome the entropic cost of ordering.
Polymorphism Studies in Related Benzaldehyde Derivatives
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including benzaldehyde derivatives. Different polymorphs of the same compound can exhibit varied physicochemical properties. The existence of polymorphism is rooted in the competition between different possible arrangements of molecules in the crystal lattice, often with very similar lattice energies.
For substituted benzaldehydes, polymorphism can arise from different conformations of the substituent groups (like the methoxy group) or different networks of intermolecular interactions. researchgate.net For instance, molecules might pack into herringbone patterns in one polymorph and π-stacked arrangements in another. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorphic form is obtained. While no specific polymorphs of this compound have been reported, the conformational flexibility and the variety of possible intermolecular interactions suggest that it could be susceptible to polymorphism.
Co-crystallization and Solid-State Interactions
Co-crystallization is a crystal engineering technique used to modify the properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. This approach relies on the design of robust intermolecular synthons, typically involving hydrogen bonding or other directional interactions.
The aldehyde group of this compound is an effective hydrogen bond acceptor and can be targeted for co-crystallization with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. The formation of a co-crystal is driven by the creation of strong and predictable supramolecular synthons between the aldehyde and the co-former. Furthermore, the chloro and methoxy groups can also participate in non-covalent interactions with a suitable co-former, offering additional handles for designing multi-component crystalline solids with tailored properties. Halogen bonding between the chlorine atom and an electron-donating site on a co-former is another potential avenue for crystal engineering in this system. rsc.org
Applications of 5 Chloro 2 Methoxybenzaldehyde in Advanced Materials Science
Precursor in Optoelectronic Materials Development
While the direct application of 5-Chloro-2-methoxybenzaldehyde as a primary component in commercial optoelectronic devices is not yet widely documented, its potential as a precursor for synthesizing materials for such applications is an active area of research.
There is currently limited direct evidence in scientific literature detailing the use of this compound in the synthesis of materials specifically for Organic Light Emitting Diodes (OLEDs). However, the broader class of substituted benzaldehydes is utilized in the creation of various organic molecules for OLED applications. The functional groups present in this compound could be strategically employed to influence the electronic properties, such as the HOMO/LUMO energy levels, of novel emissive or charge-transport materials. Further research is required to fully explore its potential in this area.
Similarly, the specific use of this compound as a precursor for materials in solar cells is not extensively reported. The development of organic photovoltaic (OPV) materials often involves the synthesis of donor and acceptor molecules with precisely tuned absorption spectra and electronic energy levels. The structural characteristics of this compound could potentially be incorporated into larger conjugated systems to modify these properties. However, dedicated studies focusing on this application are needed to validate its efficacy.
Building Block for Polymers and Functional Materials with Specific Electronic or Optical Properties
The aldehyde functional group of this compound offers a reactive site for incorporation into polymeric structures. Through condensation reactions with various co-monomers, it is feasible to synthesize polymers with the 5-chloro-2-methoxyphenyl moiety as a repeating unit. The presence of the chlorine atom and the methoxy (B1213986) group can significantly influence the polymer's electronic and optical characteristics. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can be exploited to tailor the polymer's band gap and conductivity. While specific examples of polymers derived solely from this compound for these applications are not prevalent in the literature, the fundamental principles of polymer chemistry suggest its potential as a valuable building block.
Third-Order Nonlinear Optical (NLO) Materials Development
A significant and promising application of this compound lies in the synthesis of third-order nonlinear optical (NLO) materials. Organic molecules with large third-order NLO responses are of great interest for applications in optical switching, optical limiting, and all-optical signal processing. nih.gov Schiff bases, formed by the condensation reaction of an aldehyde with a primary amine, are a well-studied class of compounds known to exhibit significant NLO properties. researchgate.net
The synthesis of a Schiff base from 5-chloro-2-hydroxybenzaldehyde, a closely related compound, and 2-methoxybenzohydrazide has been reported, demonstrating the feasibility of forming the imine linkage with a substituted benzaldehyde (B42025). nih.gov By reacting this compound with various aromatic amines, a diverse library of Schiff bases can be synthesized. The resulting molecules possess a core structure with a π-conjugated system, which is a key requirement for third-order NLO activity.
The NLO properties of these materials are typically characterized using the Z-scan technique, which measures the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.net These parameters are then used to calculate the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾).
| Schiff Base Derivative | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order NLO Susceptibility |χ⁽³⁾| (esu) |
|---|---|---|---|
| (E)-1-((4-bromophenylimino)methyl)naphthalen-2-ol | 1.2 x 10⁻¹⁰ | -5.8 x 10⁻¹⁵ | 2.5 x 10⁻¹³ |
| (E)-1-((4-chlorophenylimino)methyl)naphthalen-2-ol | 1.0 x 10⁻¹⁰ | -4.9 x 10⁻¹⁵ | 2.1 x 10⁻¹³ |
| (E)-1-((4-fluorophenylimino)methyl)naphthalen-2-ol | 0.8 x 10⁻¹⁰ | -4.2 x 10⁻¹⁵ | 1.8 x 10⁻¹³ |
The electron-donating methoxy group and the electron-withdrawing chloro group on the benzaldehyde ring of the Schiff base derived from this compound are expected to create a push-pull electronic system, which can enhance the molecule's hyperpolarizability and, consequently, its third-order NLO response. This makes this compound a highly promising precursor for the development of new materials for advanced photonic applications.
Reaction Kinetics and Mechanistic Studies of Reactions Involving 5 Chloro 2 Methoxybenzaldehyde
Kinetic Analysis of Condensation Reactions
Kinetic studies of condensation reactions, such as the Knoevenagel condensation, involving 5-Chloro-2-methoxybenzaldehyde are crucial for understanding the reaction's dynamics and optimizing reaction conditions. These analyses typically involve determining the reaction order and the activation parameters.
The reaction order indicates how the rate of a reaction is influenced by the concentration of each reactant. For condensation reactions of aromatic aldehydes, such as the Knoevenagel condensation with active methylene compounds, the reaction is often found to follow second-order kinetics. This means the reaction is first-order with respect to the aromatic aldehyde and first-order with respect to the active methylene compound researchgate.net. This observation is consistent with a bimolecular rate-determining step, which is characteristic of many condensation reactions.
Rate = k[this compound][Active Methylene Compound]
Activation parameters, including activation energy (Ea), provide quantitative information about the energy barriers of a reaction. These parameters are typically determined by studying the effect of temperature on the reaction rate constant, often through the application of the Arrhenius equation.
For the Knoevenagel condensation, the activation energy is influenced by factors such as the nature of the catalyst, the solvent, and the electronic properties of the substituents on the benzaldehyde (B42025) ring. While specific activation energy values for reactions involving this compound are not extensively documented in publicly available literature, studies on similar condensation reactions of substituted benzaldehydes provide a general understanding. For instance, in the condensation of aromatic aldehydes with 7,9-dioxo-6,10-dioxaspiro[4.5]decane, activation parameters have been calculated from the temperature dependence of the rate constants researchgate.net. It is expected that the presence of the chloro and methoxy (B1213986) groups in this compound would influence the activation energy of its condensation reactions.
| Parameter | Description | Expected Influence of Substituents |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | The electron-withdrawing chloro group and electron-donating methoxy group will have opposing effects, with the overall impact depending on the specific reaction and transition state. |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions in the correct orientation. | This factor is influenced by the steric and electronic properties of the reactants. |
Hammett Correlation and Substituent Effects on Reaction Rates
The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents, as described by the substituent constant (σ) and the reaction constant (ρ).
In the context of this compound, the chloro and methoxy groups exert significant electronic effects that modulate its reactivity. The chloro group, located at the meta position relative to the methoxy group and para to the aldehyde, is an electron-withdrawing group (positive σ value) primarily through its inductive effect. The methoxy group, at the ortho position, is an electron-donating group (negative σ value) through its resonance effect, although it also has an inductive electron-withdrawing effect.
For nucleophilic addition to the carbonyl carbon, which is a key step in condensation reactions, electron-withdrawing groups on the benzaldehyde ring generally increase the reaction rate by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease the rate.
A Hammett plot for the condensation of various substituted benzaldehydes with Meldrum's acid yielded a positive ρ value of 1.226, indicating that electron-withdrawing groups accelerate the reaction researchgate.net. Another study on a different condensation reaction showed a ρ value of 0.653, also suggesting that electron-withdrawing substituents favor the reaction, albeit with less sensitivity researchgate.net. In the Baeyer-Villiger oxidation of para-substituted benzaldehydes, a negative ρ value was obtained, indicating that electron-donating groups accelerate this particular reaction researchgate.net.
| Substituent | Position | Electronic Effect | Expected Impact on Condensation Rate |
| Chloro (Cl) | 5- (para to aldehyde) | Electron-withdrawing (Inductive) | Accelerating |
| Methoxy (OCH3) | 2- (ortho to aldehyde) | Electron-donating (Resonance) | Retarding |
Mechanistic Pathways of Nucleophilic Additions and Condensations
The reactions of this compound, particularly nucleophilic additions and condensations, proceed through well-established mechanistic pathways. The Knoevenagel condensation serves as a representative example.
The generally accepted mechanism for a base-catalyzed Knoevenagel condensation involves the following steps nih.govsigmaaldrich.com:
Deprotonation of the Active Methylene Compound: A base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate (an alkoxide).
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or a solvent molecule, to yield a β-hydroxy adduct.
Dehydration: The β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facilitated by the presence of the electron-withdrawing groups on the original active methylene compound and can proceed via an E1cB mechanism.
Reaction Acceleration in Confined Volumes and Thin Films
Recent research has shown that chemical reactions can be significantly accelerated when carried out in confined volumes, such as microdroplets or thin films. This acceleration is often attributed to factors like increased surface area-to-volume ratios, partial desolvation of reactants at interfaces, and high concentrations due to solvent evaporation.
Studies on the Claisen-Schmidt condensation of substituted benzaldehydes in thin films have demonstrated substantial rate accelerations compared to the same reactions in bulk solution. While specific data for this compound is not available, the general trends observed for other benzaldehydes are informative.
In thin-film reactions, the interface between the liquid and the surrounding gas phase plays a crucial role. Reactants at this interface can experience a different chemical environment compared to the bulk, leading to enhanced reactivity. However, it has also been observed that in thin films, the intrinsic electronic effects of the substituents on the benzaldehyde ring can be "muted". This suggests that the rate-limiting step may shift from the chemical reaction itself to the transport of reactants to the reactive interface.
Reagent Transport Limitations
Internal transport limitations occur within the porous structure of a catalyst particle. For a reaction to occur, the reactant molecules must diffuse from the external surface into the pores to reach the active sites. If the pores are long and narrow, or if the reaction is very fast, the concentration of the reactant can decrease significantly as it penetrates deeper into the catalyst particle. This concentration gradient within the particle means that the active sites in the interior of the particle are not utilized as effectively as those on the external surface.
Without specific studies on reactions involving this compound, it is not possible to provide quantitative data on whether its reactions are subject to transport limitations. To determine if reagent transport limitations are significant for a particular reaction of this compound, experimental studies would be necessary. Such studies would typically involve:
Varying the stirring speed or flow rate: If the reaction rate increases with increasing agitation or flow rate, it suggests that external mass transfer limitations are present.
Using different catalyst particle sizes: If the reaction rate per unit mass of catalyst increases as the particle size is decreased, it indicates the presence of internal diffusion limitations.
A hypothetical scenario for a reaction involving this compound could be its hydrogenation over a supported metal catalyst. The following interactive table illustrates the type of data that would be collected and analyzed to assess transport limitations.
Hypothetical Data for Assessing Transport Limitations in the Hydrogenation of this compound
| Experiment ID | Catalyst Particle Size (μm) | Stirring Speed (rpm) | Initial Reaction Rate (mol/L·s) |
| 1 | 100 | 200 | 0.005 |
| 2 | 100 | 400 | 0.008 |
| 3 | 100 | 600 | 0.010 |
| 4 | 100 | 800 | 0.010 |
| 5 | 50 | 800 | 0.015 |
| 6 | 25 | 800 | 0.015 |
In this hypothetical dataset, comparing experiments 1-4 shows that the reaction rate increases with stirring speed up to 600 rpm, after which it becomes constant. This would suggest that external mass transfer limitations are overcome at or above 600 rpm. Comparing experiments 4, 5, and 6, where the external limitations are minimized, a decrease in particle size from 100 μm to 50 μm leads to an increase in the reaction rate, indicating the presence of internal diffusion limitations. A further decrease to 25 μm does not change the rate, suggesting that for particles of this size or smaller, internal diffusion limitations are negligible.
Such experimental investigations are crucial for understanding and optimizing any catalytic process involving this compound. However, at present, such specific data is not available in the reviewed literature.
Environmental and Sustainable Chemistry Perspectives in 5 Chloro 2 Methoxybenzaldehyde Synthesis
Development of Eco-Friendly Synthetic Procedures
The drive towards sustainability has spurred research into greener synthetic routes for aromatic aldehydes. While specific eco-friendly procedures for 5-Chloro-2-methoxybenzaldehyde are not extensively documented in publicly available literature, general advancements in the synthesis of substituted benzaldehydes offer a blueprint for greener alternatives. These approaches prioritize the use of less toxic reagents, milder reaction conditions, and innovative catalytic systems to reduce the environmental footprint.
One promising strategy is the development of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, align with the principles of green chemistry by reducing the use of solvents, minimizing waste from intermediate purification steps, and saving energy. For instance, a two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. acs.org This methodology utilizes an aluminum hemiaminal as a stable intermediate, which protects the aldehyde group, making it suitable for subsequent cross-coupling reactions. acs.org Such an approach could potentially be adapted for the synthesis of this compound, offering a more streamlined and less wasteful process compared to traditional multi-step syntheses.
Another avenue for eco-friendly synthesis is the use of biomass as a starting material. Research has shown that aromatic aldehydes can be produced from the catalytic fractionation and ozonolysis of biomass. rsc.org This approach offers a renewable alternative to petroleum-based feedstocks and can contribute to a more sustainable chemical industry. The selective depolymerization of lignin, a major component of biomass, can yield valuable aromatic compounds that can be further converted to substituted benzaldehydes. rsc.org
Furthermore, inspiration can be drawn from the development of environmentally friendly methods for similar compounds. For example, a green synthesis for p-methoxybenzaldehyde has been reported that uses p-hydroxybenzaldehyde as a raw material, water as a solvent, and dimethyl carbonate (DMC) as a non-toxic methylating agent. google.com This process avoids the use of hazardous substances like dimethyl sulfate (B86663) (DMS), chloroform (B151607), and cobalt salts, and it generates no wastewater. google.com The application of similar principles, such as the use of greener reagents and catalysts, could lead to more sustainable manufacturing processes for this compound.
Microwave-assisted organic synthesis is another technique that aligns with the principles of green chemistry. A methodology for the fast and simple bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using an extract of Aloe vera in an aqueous suspension under microwave irradiation. scielo.org.mx While this is a reduction reaction, the use of a natural catalyst and microwave heating for a rapid reaction showcases a green approach that could be explored for other transformations in the synthesis of this compound. scielo.org.mx
Table 1: Comparison of Traditional vs. Potential Eco-Friendly Synthetic Approaches for Substituted Benzaldehydes
| Feature | Traditional Synthesis | Potential Eco-Friendly Synthesis |
|---|---|---|
| Starting Materials | Often petroleum-based and may involve hazardous reagents. | Use of renewable feedstocks like biomass or less toxic starting materials. |
| Reaction Steps | Often multi-step with isolation of intermediates, leading to more waste. | One-pot procedures to minimize steps and waste. acs.org |
| Reagents | May use toxic and hazardous reagents like dimethyl sulfate or heavy metal catalysts. | Use of greener reagents like dimethyl carbonate and biocatalysts. google.comscielo.org.mx |
| Solvents | Often uses volatile and hazardous organic solvents. | Employs greener solvents like water or deep eutectic solvents. google.comnih.gov |
| Energy Consumption | Can be energy-intensive due to long reaction times and heating. | Use of energy-efficient techniques like microwave irradiation. scielo.org.mx |
| Waste Generation | Can generate significant amounts of waste, including by-products and solvent waste. | Focus on high atom economy and waste minimization. uniroma1.it |
Solvent Selection and Green Solvents in Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste generated in a chemical process. nih.gov The ideal green solvent is non-toxic, non-flammable, biodegradable, and sourced from renewable resources. In the synthesis of this compound, a shift away from traditional, often hazardous, solvents is a key step towards a more sustainable process.
Traditional syntheses of substituted benzaldehydes often employ chlorinated solvents or polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). However, these solvents are associated with environmental and health concerns. google.com Green chemistry encourages the use of alternative, more benign solvents. Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. google.com The development of synthetic methods that can be performed in water or other green solvents is a major goal of sustainable chemistry.
Deep eutectic solvents (DESs) are another class of green solvents that have gained attention. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be prepared from inexpensive and readily available starting materials. nih.gov The use of an active deep eutectic solvent has been demonstrated in the green synthesis of benzimidazole (B57391) scaffolds from benzaldehydes, showcasing their potential as a reaction medium. nih.gov
The choice of solvent can also significantly impact the efficiency and selectivity of a reaction. For instance, in the Knoevenagel condensation of aromatic aldehydes, aprotic polar solvents have been shown to lead to high conversions and selectivity in short reaction times. researchgate.net This highlights the importance of carefully selecting a solvent that not only has a favorable environmental profile but also optimizes the reaction performance.
Table 2: Examples of Green Solvents and Their Potential Applications
| Green Solvent | Key Properties | Potential Application in Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, abundant, and inexpensive. | As a solvent for reactions involving water-soluble reagents or with the use of phase-transfer catalysts. google.com |
| Ethanol | Biodegradable, low toxicity, and can be produced from renewable resources. | As a solvent for a wide range of organic reactions. |
| Ethyl Acetate | Relatively low toxicity and is readily biodegradable. | As a replacement for more hazardous solvents in extractions and chromatography. |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, and can be tailored for specific applications. | As a reaction medium and catalyst for various organic transformations. nih.gov |
| Supercritical Carbon Dioxide (scCO2) | Non-toxic, non-flammable, and can be easily removed from the reaction mixture. | As a solvent for extractions and reactions, particularly for non-polar compounds. |
Waste Minimization and By-product Management
Waste minimization and effective by-product management are central tenets of green chemistry and sustainable manufacturing. The ideal chemical process would have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, with minimal generation of by-products. uniroma1.it
One of the most effective strategies for waste minimization is the design of synthetic routes with high atom economy. This involves choosing reactions that are inherently efficient in converting reactants to the desired product. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.
The adoption of one-pot synthesis procedures, as mentioned earlier, is another powerful tool for waste reduction. By eliminating the need for intermediate work-up and purification steps, these processes significantly reduce the consumption of solvents and other auxiliary materials, thereby minimizing waste generation. acs.org
Catalysis also plays a crucial role in waste minimization. The use of highly selective catalysts can direct a reaction towards the desired product, reducing the formation of unwanted by-products. Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is preferred over homogeneous catalysts that can be difficult to remove and may contaminate the product and waste streams.
In cases where by-products are unavoidable, strategies for their management and potential valorization should be considered. For instance, if a by-product has potential applications in other chemical processes, it can be isolated and sold, turning a waste stream into a revenue stream.
The treatment of waste streams containing aldehydes is also an important consideration. Aqueous waste streams containing aldehydes can be toxic to biological treatment systems. google.com Therefore, appropriate pre-treatment methods are necessary to render these waste streams non-toxic before they are discharged to wastewater treatment plants. google.com
Table 3: Strategies for Waste Minimization and By-product Management
| Strategy | Description | Example/Application |
|---|---|---|
| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. uniroma1.it | Choosing addition reactions over substitution or elimination reactions where possible. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. acs.org | Reduces solvent usage and waste from purification steps. |
| Catalysis | Using catalysts to improve reaction selectivity and efficiency. | Employing recyclable heterogeneous catalysts to minimize catalyst waste. |
| By-product Valorization | Finding applications for by-products to avoid them becoming waste. | Identifying markets for by-products or using them as starting materials for other processes. |
| Waste Stream Treatment | Implementing effective methods to treat unavoidable waste streams. | Pre-treatment of aldehyde-containing wastewater to reduce its toxicity before biological treatment. google.com |
| Use of Renewable Feedstocks | Utilizing biomass as a starting material to reduce reliance on fossil fuels and potentially create value from waste materials. rsc.org | Synthesis of aromatic aldehydes from lignin, a by-product of the paper industry. researchgate.net |
Q & A
Basic: What are the recommended safety protocols for handling 5-Chloro-2-methoxybenzaldehyde in laboratory settings?
Methodological Answer:
Researchers must adhere to strict safety measures:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves should be inspected for integrity before use and removed using proper techniques to avoid contamination .
- Ventilation: Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols. Ensure local exhaust ventilation is functional .
- Electrostatic Control: Ground equipment to prevent static discharge, as the compound may form combustible dust or vapors .
- Spill Management: Collect spills using vacuum or sweeping tools into sealed containers. Avoid water rinsing to prevent environmental release .
Basic: How should this compound be stored to maintain its stability?
Methodological Answer:
Optimal storage conditions include:
- Container Integrity: Keep in tightly sealed, corrosion-resistant containers (e.g., glass or HDPE). Opened containers must be resealed immediately and stored upright .
- Environment: Store in a dry, well-ventilated area away from ignition sources. Temperature should not exceed 25°C unless stability data under other conditions are validated .
- Compatibility: Avoid contact with strong oxidizers or bases, as incompatibility data are lacking .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
A documented method involves:
- Formylation of Substituted Benzene Derivatives: Reacting 5-chloro-2-methoxybenzene with carbon monoxide and hydrogen chloride in the presence of a catalyst (e.g., AlCl₃/CuCl). The crude product is purified via recrystallization or column chromatography .
- Alternative Routes: Derivatives like 5-chlorosalicylaldehyde (CAS 635-93-8) may be synthesized via hydroxy group protection/deprotection strategies, though specific protocols require optimization .
Advanced: How can researchers design experiments to investigate the reactivity of this compound under varying conditions?
Methodological Answer:
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Evidence suggests stability under recommended storage, but hazardous decomposition (e.g., CO release) occurs during combustion .
- Reactivity Screening: Perform kinetic studies in solvents (e.g., DMSO, ethanol) with varied pH, temperature, and light exposure. Monitor aldehyde group reactivity via FTIR or NMR for Schiff base or acetal formation .
- Electrophilic Substitution: Explore nitration or halogenation by reacting with HNO₃/H₂SO₄ or Cl₂/FeCl₃. Analyze regioselectivity using HPLC or GC-MS .
Advanced: What analytical techniques are suitable for characterizing this compound and its derivatives?
Methodological Answer:
- Spectroscopy:
- IR Spectroscopy: Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
- Chromatography:
Advanced: How can computational methods aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine D2 or serotonin 5-HT3) based on structural analogs .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) to predict pharmacokinetic properties .
- DFT Calculations: Analyze electron density maps to identify reactive sites for electrophilic attack or hydrogen bonding .
Advanced: What strategies are effective for resolving contradictions in reported data on this compound’s physicochemical properties?
Methodological Answer:
- Meta-Analysis: Compile literature data (e.g., melting points, solubility) and identify outliers. Replicate experiments under standardized conditions (e.g., USP/Ph. Eur. guidelines) .
- Interlaboratory Validation: Collaborate with multiple labs to validate key parameters (e.g., partition coefficient logP) using harmonized protocols .
- Advanced Characterization: Employ techniques like X-ray crystallography to resolve structural ambiguities impacting property interpretations .
Advanced: How can derivatives of this compound be optimized for drug discovery applications?
Methodological Answer:
- Scaffold Modification: Introduce substituents (e.g., amino, sulfonamide) to enhance binding affinity. For example, coupling with glycine derivatives improved metabolic stability in benzamide analogs .
- Bioisosteric Replacement: Replace the methoxy group with trifluoromethyl or cyano groups to modulate lipophilicity and target engagement .
- In Vivo Profiling: Screen derivatives for toxicity (e.g., Ames test) and pharmacokinetics (e.g., microsomal stability) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
